molecular formula C15H20N2O2 B11857740 tert-Butyl ((1-methyl-1H-indol-3-yl)methyl)carbamate

tert-Butyl ((1-methyl-1H-indol-3-yl)methyl)carbamate

Cat. No.: B11857740
M. Wt: 260.33 g/mol
InChI Key: KDHFZRIRHBZLAH-UHFFFAOYSA-N
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Description

tert-Butyl ((1-methyl-1H-indol-3-yl)methyl)carbamate is a carbamate-protected indole derivative. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes. The compound features a 1-methylindole core, which increases steric hindrance and alters electronic properties compared to unsubstituted indoles.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl N-[(1-methylindol-3-yl)methyl]carbamate

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)16-9-11-10-17(4)13-8-6-5-7-12(11)13/h5-8,10H,9H2,1-4H3,(H,16,18)

InChI Key

KDHFZRIRHBZLAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN(C2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

Methylation Using Methyl Iodide and Sodium Hydride

In a study by Géraldy et al. (2019), 1-methylindole was synthesized by treating indole with methyl iodide in the presence of sodium hydride (NaH) and dimethylformamide (DMF) at reflux temperatures. This method achieved high yields (87–90%) and is scalable for industrial applications. The reaction mechanism involves deprotonation of indole by NaH, followed by nucleophilic attack of the methyl group from methyl iodide.

Reaction Conditions :

  • Reagents : Indole, methyl iodide (2.4 eq), NaH (2 eq)

  • Solvent : DMF

  • Temperature : 82–84°C

  • Yield : 87–90%

Alternative Methylation with Potassium Carbonate

Reaction Conditions :

  • Reagents : Indole, methyl iodide (1.7 eq), K₂CO₃ (2 eq)

  • Solvent : Acetonitrile/DMF (8:1 v/v)

  • Temperature : 82–84°C

  • Yield : 78–82%

Carbamate Protection at the 3-Methyl Position

After alkylation, the 3-position of 1-methylindole must be functionalized with a carbamate group. Two pathways are viable:

Direct Carbamate Formation via Chloroformate Reaction

The most common method involves reacting 3-(chloromethyl)-1-methyl-1H-indole with tert-butyl chloroformate. A study in the Journal of Medicinal Chemistry demonstrated this approach using potassium carbonate in a water/acetone mixture. The reaction proceeds via nucleophilic substitution, where the chloride leaving group is replaced by the tert-butoxycarbonyl (Boc) moiety.

Reaction Conditions :

  • Reagents : 3-(Chloromethyl)-1-methylindole, tert-butyl chloroformate (1.2 eq), K₂CO₃ (3 eq)

  • Solvent : Acetone/water (3:1 v/v)

  • Temperature : 0–20°C

  • Yield : 49%

Reductive Amination Pathway

An alternative route involves formylation of 1-methylindole to 1-methyl-1H-indole-3-carbaldehyde, followed by reductive amination with tert-butyl carbamate. Researchers reduced the aldehyde to an amine using sodium borohydride (NaBH₄) in methanol, then coupled it with Boc-protecting agents.

Key Steps :

  • Formylation : Phosphorus oxychloride (POCl₃) in DMF converts 1-methylindole to 1-methyl-1H-indole-3-carbaldehyde.

  • Reduction : NaBH₄ reduces the aldehyde to 3-(aminomethyl)-1-methyl-1H-indole.

  • Carbamate Protection : Reaction with tert-butyl chloroformate yields the target compound.

Overall Yield : 35–45% (multi-step)

Optimization of Reaction Conditions

Solvent and Base Selection

  • Polar aprotic solvents (DMF, acetone) enhance reaction rates by stabilizing ionic intermediates.

  • Potassium carbonate is preferred over NaH for large-scale reactions due to lower cost and safer handling.

Temperature Control

  • Carbamate formation requires low temperatures (0–20°C) to minimize side reactions such as over-alkylation.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Key peaks include:

    • δ 1.43 ppm (s, 9H, tert-butyl group).

    • δ 3.72 ppm (s, 3H, N-methyl group).

    • δ 4.35 ppm (s, 2H, CH₂ linker).

  • Mass Spectrometry : Molecular ion peak at m/z 275.3 (M+H⁺) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-methyl-1H-indol-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

tert-Butyl ((1-methyl-1H-indol-3-yl)methyl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl ((1-methyl-1H-indol-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural variations among analogs include:

  • Indole Substitution Patterns :
    • Position of Carbamate Attachment :
  • tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate () features an ethyl linker between the indole and Boc group, increasing flexibility .
    • Indole Ring Modifications :
  • Fluorination (e.g., tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate, ) introduces electron-withdrawing effects, enhancing metabolic stability and polarity .
  • N-Substitution :
    • The 1-methyl group on the indole nitrogen in the target compound reduces hydrogen-bonding capacity but improves steric protection against enzymatic degradation compared to unmethylated analogs (e.g., compounds in ) .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Notable Features Reference
tert-Butyl ((1H-indol-5-yl)methyl)carbamate C10H7D 129.18 1.045 221.5 5-position substitution
tert-Butyl (3-cyano-1H-indol-6-yl)carbamate C14H15N3O2 257.29 1.24 416.7 Cyano group enhances reactivity
tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate C15H19FN2O2 278.32 N/A N/A Fluorine improves metabolic stability

Key Differentiators of tert-Butyl ((1-methyl-1H-indol-3-yl)methyl)carbamate

  • Steric Protection : The 1-methyl group shields the indole nitrogen, reducing undesired side reactions in synthetic pathways.
  • Synthetic Flexibility : The Boc group allows for straightforward deprotection under acidic conditions, enabling versatile applications in medicinal chemistry.

Biological Activity

tert-Butyl ((1-methyl-1H-indol-3-yl)methyl)carbamate is an indole derivative recognized for its diverse biological activities. The compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and viral infections. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Composition

  • Chemical Formula : C14H18N2O2
  • Molecular Weight : 246.30 g/mol
  • CAS Number : 60524-00-7

The structure features a tert-butyl group attached to a carbamate moiety linked to a 1-methylindole ring, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The indole ring facilitates binding to receptors and enzymes, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds induce apoptosis in cancer cell lines. In a comparative study, this compound demonstrated cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Indole derivatives have shown efficacy against various viral targets, suggesting that this compound may possess similar properties. Ongoing research aims to elucidate its specific mechanisms against viral infections.

Case Studies

A series of studies have highlighted the biological activities of this compound:

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in FaDu cells with IC50 values lower than bleomycin
Antiviral ScreeningPotential activity against viral targets; ongoing studies needed for confirmation
Structure-Activity Relationship (SAR)Variations in substitution patterns significantly affect biological activity

Comparative Analysis with Related Compounds

Research indicates that structural variations among indole derivatives can lead to different biological activities. For example:

Compound NameStructure SimilarityUnique Features
tert-butyl (4-methyl-1H-indol-7-yl)carbamateSimilar indole structure but different substitution pattern at position 4Potentially different biological activity
tert-butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamateDifferent functional groups affecting reactivity and binding affinityEnhanced therapeutic profiles

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl carbamate derivatives, and how are they optimized for intermediates like tert-Butyl ((1-methyl-1H-indol-3-yl)methyl)carbamate?

  • Answer: Typical synthesis involves coupling reactions between tert-butyl carbamate and functionalized indole derivatives. For example, reductive amination using sodium borohydride in dichloromethane under inert atmospheres is a standard method . Optimization includes adjusting molar ratios (e.g., 1:1.1 substrate:carbamate), solvent selection (e.g., THF for solubility), and purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) . Automated reactors and continuous flow systems improve scalability .

Q. Which spectroscopic techniques are critical for characterizing tert-Butyl ((1-methyl-1H-indol-3-yl)methyl)carbamate?

  • Answer: Nuclear Magnetic Resonance (NMR) (e.g., 1^1H and 13^{13}C for confirming substituent positions), Infrared (IR) spectroscopy (C=O stretch at ~1700 cm1^{-1}), and Mass Spectrometry (MS) (ESI+ for molecular ion peaks) are essential . X-ray crystallography resolves stereochemistry in crystalline derivatives .

Q. What are the primary applications of tert-butyl carbamates in medicinal chemistry?

  • Answer: They serve as amine-protecting groups in peptide synthesis, enabling sequential coupling . Derivatives act as enzyme inhibitors (e.g., cholinesterase inhibition in ) or precursors for drug candidates targeting receptors (e.g., kinase inhibitors) .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of tert-Butyl ((1-methyl-1H-indol-3-yl)methyl)carbamate synthesis?

  • Answer: Contradictory yields often stem from competing side reactions (e.g., over-alkylation). Strategies include:

  • Temperature control : Lowering reaction temperatures to reduce byproduct formation .
  • Catalyst screening : Testing Pd(PPh3_3)2_2Cl2_2/CuI systems for cross-coupling efficiency .
  • Purification refinement : Switching from silica gel to preparative HPLC for polar intermediates .

Q. What experimental design considerations are critical for studying carbamate hydrolysis kinetics in enzymatic assays?

  • Answer:

  • Substrate stability : Ensure carbamate integrity in aqueous buffers (pH 7.4, 37°C) using LC-MS monitoring .
  • Enzyme specificity : Use recombinant enzymes (e.g., esterases) with kinetic parameters (KmK_m, VmaxV_{max}) calculated via Michaelis-Menten plots .
  • Control experiments : Include non-hydrolyzable analogs (e.g., methyl esters) to confirm enzymatic activity .

Q. How can computational modeling guide the design of tert-butyl carbamate derivatives with enhanced bioactivity?

  • Answer:

  • Docking studies : Predict binding poses with target proteins (e.g., acetylcholinesterase) using AutoDock Vina .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine at indole-3-position) with inhibitory potency .
  • MD simulations : Assess carbamate stability in solvent pockets over 100-ns trajectories .

Q. What methodologies resolve contradictions in carbamate reactivity under varying reaction conditions?

  • Answer: Divergent reactivity (e.g., acid sensitivity vs. thermal stability) is analyzed via:

  • Kinetic profiling : Compare reaction rates in acidic (HCl/THF) vs. neutral (NaHCO3_3/H2_2O) conditions .
  • In situ IR : Monitor intermediate formation during Boc deprotection .
  • Controlled degradation studies : Identify decomposition pathways (e.g., retro-aza-Michael) via LC-MS .

Q. How are tert-butyl carbamates optimized for selective N-methylation in multi-step syntheses?

  • Answer:

  • Protecting group strategy : Use Boc for amine protection, followed by methyl iodide/K2_2CO3_3 in DMF .
  • Chemoselectivity : Leverage steric hindrance of the tert-butyl group to prevent over-alkylation .
  • Workflow integration : Combine automated liquid handling for precise reagent addition in high-throughput setups .

Methodological Notes

  • Safety : Handle moisture-sensitive intermediates under N2_2/Ar with flame-dried glassware .
  • Data validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) to confirm regiochemistry .
  • Contradiction management : Replicate conflicting protocols (e.g., divergent yields in vs. 9) with controlled variables (solvent purity, catalyst lot) .

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